Fmoc-norArg(Pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

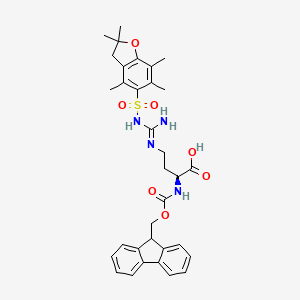

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUFWFESGQUMX-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401100203 | |

| Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313054-32-8 | |

| Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313054-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-norArg(Pbf)-OH

For researchers, scientists, and professionals in drug development, the precise construction of synthetic peptides is paramount. The incorporation of non-standard amino acids, such as norarginine, offers a pathway to novel therapeutics with enhanced stability and unique biological activities. This guide provides a comprehensive technical overview of Nα-Fmoc-L-norarginine(Pbf)-OH (Fmoc-norArg(Pbf)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its core chemical properties, reactivity, and field-proven applications, offering insights grounded in established chemical principles.

Introduction: The Significance of Norarginine and its Protection

Norarginine, a lower homolog of arginine, differs by a single methylene group in its side chain. This subtle structural modification can significantly alter the conformational properties and biological activity of a peptide. The guanidinium group of norarginine, like arginine, is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.

This compound is an amino acid derivative designed for use in Fmoc-based SPPS. It features two key protecting groups:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2]

-

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: Protects the guanidino side chain. This bulky, acid-labile group effectively shields the reactive guanidinium moiety from undesired reactions during peptide assembly.[2][3] It is stable under the basic conditions used for Fmoc group removal.[1]

The strategic use of these orthogonal protecting groups allows for the selective and sequential deprotection and coupling of amino acids, which is the cornerstone of SPPS.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis.

Chemical Structure and Molecular Information

This compound is characterized by the presence of the norarginine backbone, the N-terminal Fmoc protecting group, and the side-chain Pbf protecting group.

Caption: 2D structure of this compound.

The key molecular details are summarized in the table below:

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-[[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [4] |

| Molecular Formula | C₃₃H₃₈N₄O₇S | [3][4] |

| Molecular Weight | 634.74 g/mol | [3][4] |

| CAS Number | 1313054-32-8 | [4][5] |

| Appearance | White to off-white solid/powder | [3] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity and reactivity of this compound.

-

Solubility: The compound is soluble in polar organic solvents commonly used in SPPS, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[] This solubility is crucial for achieving efficient reaction kinetics during the coupling steps in SPPS.[1][2]

-

Storage: It is recommended to store the compound at 2-8°C, protected from light and moisture, and preferably under an inert gas atmosphere.[3] For long-term storage, -20°C is often advised to prevent degradation.[]

Reactivity and Application in Peptide Synthesis

The chemical behavior of this compound is dictated by its protecting groups, which allows for its controlled use in the stepwise assembly of peptide chains.

The SPPS Workflow: Incorporation of this compound

The incorporation of this compound into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle.

Caption: Standard workflow for Fmoc-SPPS.

Experimental Protocol: Standard Coupling of this compound

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice. Wash the resin thoroughly with DMF.[7]

-

Activation: In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in DMF. Add a base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid.[8]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

Side Chain Protection and Deprotection

The Pbf group is a cornerstone of modern Fmoc-SPPS due to its reliability.[9]

-

Stability: The Pbf group is stable to the basic conditions of Fmoc deprotection (piperidine in DMF), ensuring the integrity of the norarginine side chain throughout the synthesis.[1]

-

Deprotection (Cleavage): The Pbf group is efficiently removed under strong acidic conditions, typically during the final cleavage of the peptide from the solid support.[10][11] This is accomplished using a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA).[12]

Mechanism of Pbf Deprotection

The removal of the Pbf group involves the protonation of the sulfonyl group by TFA, followed by the cleavage of the sulfur-nitrogen bond. This process generates a reactive sulfonyl cation and the deprotected guanidinium group on the norarginine residue.[11]

Experimental Protocol: Cleavage and Pbf Deprotection

Caution: TFA is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.[11]

-

Resin Preparation: Wash the fully synthesized peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.[11]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11][13] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the mixture to react for 2-4 hours at room temperature with gentle agitation.[11][13]

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While robust, the use of this compound is not without potential challenges. A primary concern, analogous to that with Fmoc-Arg(Pbf)-OH, is the formation of a δ-lactam.[9]

-

δ-Lactam Formation: During the activation step, particularly with carbodiimide activators like diisopropylcarbodiimide (DIC), the activated carboxyl group can undergo intramolecular cyclization with the α-amino group, forming an inactive δ-lactam. This side reaction terminates the peptide chain, leading to deletion sequences.[9][14]

Mitigation Strategy:

To minimize lactam formation, in situ activation is recommended. This involves pre-dissolving the this compound and an activating agent like OxymaPure in the solvent, adding it to the resin, and then adding the DIC.[14] This ensures that the coupling reaction with the resin's free amine outcompetes the intramolecular cyclization.

Comparison with Other Arginine Analogs

The choice of norarginine over arginine or other analogs like homoarginine is driven by the specific research goal.

| Derivative | Side Chain Length | Key Feature |

| Fmoc-Arg(Pbf)-OH | 3-carbon chain | The natural, proteinogenic amino acid.[1] |

| This compound | 2-carbon chain | Shorter side chain, potentially altering peptide conformation and receptor binding. |

| Fmoc-HomoArg(Pbf)-OH | 4-carbon chain | Longer side chain, used to probe structure-activity relationships.[2] |

The Pbf protecting group remains the industry standard for all these derivatives due to its favorable cleavage kinetics and ability to minimize certain side reactions compared to older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[9][15] Specifically, the use of Pbf significantly reduces the risk of tryptophan alkylation during final cleavage.[15][16]

Conclusion

This compound is an essential tool for the synthesis of peptides containing the non-standard amino acid norarginine. Its well-defined chemical properties, governed by the orthogonal Fmoc and Pbf protecting groups, allow for its reliable incorporation into complex peptide sequences using standard SPPS protocols. A thorough understanding of its reactivity, potential side reactions, and appropriate handling procedures, as outlined in this guide, is crucial for achieving high yields and purity in peptide synthesis. The strategic use of this building block empowers researchers to develop novel peptide-based therapeutics and research tools with unique structural and functional properties.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Omizzur. (n.d.). Pbf Protecting Group Guide.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- Pharmaffiliates. (2026). Understanding the Chemistry of Fmoc-HomoArg(Pbf)-OH for Pharmaceutical Development.

- Albericio, F., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.

- MySkinRecipes. (n.d.). This compound.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH.

- Reddit. (2025). How to remove deprotect Arg(Pbf)?. r/chemhelp.

- Luna, O., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH.

Sources

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C33H38N4O7S | CID 86810469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1313054-32-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. omizzur.com [omizzur.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-norArg(Pbf)-OH: Structure, Properties, and Application in Peptide Synthesis

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Non-canonical Amino Acids in Peptide Therapeutics

The precise construction of peptide sequences is a cornerstone of modern drug discovery and biochemical research. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance peptide stability, modulate bioactivity, and fine-tune pharmacological properties. Fmoc-norArg(Pbf)-OH is a critical building block in this endeavor, allowing for the introduction of L-norarginine, a shorter homolog of arginine, into synthetic peptides. This guide provides a comprehensive overview of its molecular structure, key properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS).

Core Molecular Profile of this compound

This compound is a derivative of the amino acid L-norarginine, specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1] Its structure is characterized by three key components: the norarginine backbone, a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine, and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the side-chain guanidino group.[1]

Structural Breakdown and Rationale

-

L-norarginine Backbone : As a homolog of L-arginine, L-norarginine possesses a shorter side chain by one methylene group. This subtle structural modification can have profound effects on the resulting peptide's conformation, receptor binding affinity, and enzymatic stability.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a base-labile protecting group attached to the α-amino group. Its function is to prevent the amine from participating in peptide bond formation until it is intentionally removed. The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2] This orthogonal deprotection strategy is the hallmark of Fmoc-SPPS.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group : The guanidino side chain of arginine and its homologs is highly basic and nucleophilic, necessitating robust protection to prevent unwanted side reactions during synthesis.[3][4] The Pbf group is an acid-labile sulfonyl-type protecting group that effectively masks the reactivity of the guanidinium moiety.[4][5] It offers excellent stability during the basic Fmoc-deprotection steps and can be efficiently removed during the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA).[2][3] The bulky nature of the Pbf group also helps to increase the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[4]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₈N₄O₇S | [1][6] |

| Molecular Weight | 634.74 g/mol | [1][6] |

| CAS Number | 1313054-32-8 | [1][6] |

| Appearance | White Powder | [1] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in DMF, DMSO | [2] |

| Storage | 2-8°C, protected from light, under inert gas | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the incorporation of norarginine residues into a growing peptide chain using the Fmoc-SPPS methodology.[1] The process is cyclic, involving sequential steps of deprotection and coupling.

Standard Coupling Protocol

The following is a generalized, step-by-step protocol for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation & Deprotection:

- Swell the Resin: The peptide-resin is swollen in a suitable solvent, typically DMF, for 15-30 minutes.

- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF for 5-20 minutes. This exposes the free amine required for the next coupling step.

- Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

2. Amino Acid Activation:

- Rationale: The carboxylic acid of the incoming this compound must be activated to form a reactive species that can readily form a peptide bond with the resin-bound amine. This is a critical step, as inefficient activation can lead to incomplete coupling.

- Method: In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, like DIPEA (N,N-Diisopropylethylamine), are added.[7] The mixture is allowed to pre-activate for 1-2 minutes.

3. Coupling Reaction:

- The activated amino acid solution is transferred to the reaction vessel containing the deprotected peptide-resin.

- The reaction is agitated for 1-2 hours at room temperature to allow the peptide bond to form.[7]

4. Monitoring and Washing:

- Rationale: It is crucial to ensure the coupling reaction has gone to completion before proceeding to the next cycle. Incomplete coupling results in deletion sequences, which are difficult to separate from the target peptide.

- Method: A small sample of the resin is taken for a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.[7] A negative result (e.g., yellow beads) indicates a complete reaction.

- If the test is positive, a recoupling step may be necessary.[7]

- Once complete, the resin is washed extensively with DMF to remove any unreacted reagents.

This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired sequence. The workflow is illustrated in the diagram below.

Sources

The Strategic Role of the Pbf Protecting Group in Fmoc-norArg(Pbf)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating norArginine in Peptide Synthesis

Norarginine, a homolog of arginine with a side chain shortened by one methylene group, is a critical non-proteinogenic amino acid in peptidomimetic and drug design.[1] Its guanidinium group, like that of arginine, is highly basic (pKa ≈ 12.5) and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[2] The unprotected guanidino group can interfere with coupling reactions, leading to side product formation and truncated sequences. This guide provides a comprehensive technical overview of Fmoc-norArg(Pbf)-OH, focusing on the indispensable role of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group in enabling the successful incorporation of norarginine into synthetic peptides.

The Pbf Protecting Group: A Modern Solution for Guanidino Moiety Protection

The Pbf group is a highly acid-labile sulfonyl-type protecting group specifically designed for the guanidino function of arginine and its analogs in Fmoc-based SPPS.[3] It represents a significant advancement over older protecting groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Chemical Structure and Mechanism of Protection

The Pbf group is attached to one of the terminal nitrogens of the norarginine guanidino group. Its electron-rich benzofuran ring system delocalizes the electron density of the sulfonyl group, rendering the S-N bond susceptible to cleavage under strong acidic conditions. This strategic design ensures stability during the basic conditions of Fmoc deprotection (e.g., with piperidine) while allowing for efficient removal during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[4]

Core Experimental Workflows: Utilizing this compound in SPPS

The successful incorporation of this compound into a peptide sequence requires careful consideration of both the coupling and final cleavage steps.

Coupling Protocol for this compound

The coupling of Fmoc-protected arginine and its analogs is notoriously challenging due to two primary factors: the steric hindrance imparted by the bulky Pbf group and a significant intramolecular side reaction leading to δ-lactam formation.[5][6][7] This side reaction involves the activated carboxylic acid cyclizing with the side-chain guanidine group, forming a stable, unreactive six-membered ring and leading to failed couplings and deletion sequences.[8]

To mitigate these challenges, a double coupling strategy is often recommended.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

-

First Coupling (Activation and Addition):

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Second Coupling: Repeat step 4 to ensure maximum coupling efficiency and minimize deletion sequences.

-

Final Washing: After the second coupling, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) before proceeding to the next cycle.

Final Cleavage and Pbf Deprotection

The Pbf group is engineered for removal under strong acidic conditions, concurrent with the cleavage of the peptide from most acid-labile resins (e.g., Wang, Rink Amide). During this process, the Pbf group and other side-chain protecting groups (like t-Butyl) are released as reactive carbocations. These cations can alkylate nucleophilic residues, particularly tryptophan, leading to undesirable side products. Therefore, a "cleavage cocktail" containing scavengers is essential to quench these reactive species.

Recommended Cleavage Cocktail (Reagent R): [9]

-

Trifluoroacetic Acid (TFA): 90%

-

Thioanisole: 5% (Scavenger for Pbf cations)

-

1,2-Ethanedithiol (EDT): 3% (Scavenger for other cations, particularly from trityl groups)

-

Anisole: 2% (Scavenger)

A commonly used, less odorous alternative for many peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[10] TIS is an excellent scavenger for t-butyl cations, and water helps to hydrolyze intermediates.

Step-by-Step Cleavage Protocol:

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum for at least 2 hours.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[9]

-

Incubation: Agitate the slurry at room temperature for 2-3 hours. Peptides with multiple norarginine or arginine residues may require longer cleavage times to ensure complete Pbf removal.[9][11]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether 2-3 times, and then dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Comparative Analysis of Arginine Protecting Groups

The selection of a protecting group is a critical decision in peptide synthesis design. The Pbf group is the most widely used protector for arginine in Fmoc-SPPS due to a superior balance of lability and side-reaction suppression compared to its predecessors.[4]

| Protecting Group | Chemical Name | Relative Acid Lability | Typical Cleavage Time (TFA) | Key Advantages & Disadvantages |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Most Labile | 1-3 Hours | Pro: Rapid cleavage, minimizes Trp alkylation.[12][13] Con: High cost, can still lead to δ-lactam formation.[2][14] |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Less Labile than Pbf | 3-6 Hours | Pro: More economical than Pbf. Con: Slower cleavage, higher propensity for tryptophan alkylation.[13] |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Significantly Stable | 6-24 Hours | Pro: Very stable. Con: Requires prolonged acid exposure for removal, increasing risk of other side reactions.[12] |

| (Boc)₂ | Di-tert-butyloxycarbonyl | Labile | 1-2 Hours | Pro: Cleavable with TFA. Con: Highly prone to δ-lactam formation, limiting its practical use.[14] |

A quantitative study demonstrated that a 3-hour TFA treatment yielded 69% of the desired peptide using Arg(Pbf), compared to only 46% with Arg(Pmc), highlighting Pbf's superior lability.[12][13]

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Deletion of norArg Residue | Incomplete coupling due to steric hindrance or δ-lactam formation. | Perform a double coupling for the this compound step.[5] Consider using elevated temperatures (45-50°C) during coupling to improve kinetics.[6] Use high-quality, amine-free DMF. |

| Incomplete Pbf Removal | Insufficient cleavage time, especially with multiple norArg/Arg residues.[11] Inefficient cleavage cocktail. | Extend the cleavage time to 3-4 hours and monitor deprotection by HPLC on a small scale. Ensure the cleavage cocktail is freshly prepared. |

| Side Product (+252 Da) | Reattachment of the cleaved Pbf cation to nucleophilic residues, most commonly the indole ring of Tryptophan (Trp). | Use a cleavage cocktail containing thioanisole (e.g., Reagent R).[9] For Trp-containing peptides, using Fmoc-Trp(Boc)-OH for the synthesis can prevent this side reaction by protecting the indole nitrogen.[10] |

| Peptide Decomposition in Cleavage | The peptide sequence itself is sensitive to prolonged strong acid exposure. | Minimize cleavage time to what is necessary for complete Pbf removal (determined by a time-course study). Ensure efficient scavengers are used. Consider using a more acid-labile protecting group if available and suitable.[15] |

Conclusion

The Pbf protecting group is the cornerstone of modern Fmoc-based SPPS for incorporating norarginine and arginine residues. Its high acid lability allows for efficient deprotection under conditions that are compatible with most peptide sequences, while its structure minimizes the notorious side reaction of tryptophan alkylation that plagued earlier-generation protecting groups. Although challenges such as steric hindrance and δ-lactam formation during coupling persist, these can be effectively managed through optimized protocols, such as double coupling. A thorough understanding of the Pbf group's chemistry, coupled with the strategic use of scavenger-containing cleavage cocktails, empowers researchers to synthesize complex norarginine-containing peptides with high fidelity and yield, paving the way for advancements in drug discovery and biomedical research.

References

- BenchChem. (2025). Standard Protocol for Coupling Fmoc-Arg(Pbf)-OH. BenchChem Technical Support.

- Alhassan, M., Kumar, A., López, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

- Haugaard-Kedström, L. M., et al. (2015). Chemical structure of arginine and its variants.

- Ramage, R., & Green, J. (1987). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Tetrahedron Letters, 28(20), 2287-2290. [Link]

- de la Torre, B. G., et al. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 21(23), 6346-6353. [Link]

- LookChem. (n.d.). L-Norarginine. LookChem. [Link]

- BenchChem. (2025). A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine in Peptide Synthesis: Pbf vs. Pmc, Mtr, and Ts. BenchChem Technical Support.

- ResearchGate. (n.d.). The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group.

- Alhassan, M., Kumar, A., López, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- Xi'an Lyphar Biotech Co., Ltd. (2023). Difference between L-Arginine and Arginine. Lyphar Supply.

- Guttmann, S., Boissonnas, R., & Pless, J. (1968). U.S. Patent No. 3,388,113.

- de la Torre, B. G., & Albericio, F. (2019). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent.

- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Sakakibara, S., & Shimonishi, Y. (1981). EP Patent No. 0033976B1.

- Bofill, J. M., et al. (2009). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Organic Letters, 11(2), 231-234.

- BenchChem. (2025). A Technical Comparison of Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Support.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Carter, J. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?

- Wikipedia. (n.d.). Arginine. Wikipedia. [Link]

- National Center for Biotechnology Information. (n.d.). Norarginine. PubChem. [Link]

- Reddit. (2025). How to remove deprotect Arg(Pbf)? r/chemhelp.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- El-Faham, A., & Albericio, F. (2021). varying the composition of green binary solvent mixtures as a tool to. RSC Publishing.

- Thayer, J. (2023).

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168 - Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Aapptec.

- Pires, D. A. T., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Arg(Pbf)

- ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [diposit.ub.edu]

A Technical Guide to the Synthesis and Origin of Fmoc-norArg(Pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource on the synthesis and rationale behind Fmoc-L-norarginine(Pbf)-OH, a non-proteinogenic amino acid derivative pivotal in modern peptide chemistry. As a senior application scientist, this document is structured to provide not only a validated protocol but also the underlying chemical principles and strategic considerations that underpin its synthesis, ensuring both technical accuracy and practical applicability in a research and development setting.

The Strategic Imperative for Non-Proteinogenic Amino Acids: The Case of norArginine

While the canonical 20 amino acids provide the fundamental blueprint for protein structure and function, the deliberate incorporation of non-proteinogenic amino acids like L-norarginine offers a powerful tool for peptide drug design. L-norarginine, a homolog of L-arginine with one less methylene group in its side chain, introduces subtle yet significant structural alterations.[1][2] These modifications can profoundly impact a peptide's conformational dynamics, receptor binding affinity, and, critically, its metabolic stability by conferring resistance to enzymatic degradation.[3] The synthesis of Fmoc-L-norarginine(Pbf)-OH is therefore a key enabling step in accessing these desirable pharmacological properties.

The Orthogonal Shield: A Rationale for Fmoc and Pbf Protecting Groups

The success of solid-phase peptide synthesis (SPPS) hinges on an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct chemical conditions. The choice of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for the guanidino side chain is a cornerstone of modern Fmoc-based SPPS.[3][4]

-

Fmoc (α-Amine Protection): The Fmoc group is a base-labile protecting group, readily cleaved by piperidine.[4] Its stability under the acidic conditions required for side-chain deprotection and peptide cleavage from the resin makes it ideal for the iterative process of peptide chain elongation.

-

Pbf (Guanidino Side-Chain Protection): The guanidinium group of arginine and its analogs is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating robust protection to prevent side reactions during synthesis.[5] The Pbf group is an acid-labile sulfonyl-based protecting group designed for this purpose.[4] It offers superior performance compared to older protecting groups like Tosyl (Tos) or p-Methoxybenzyl (Pmc) due to its increased acid lability, allowing for more efficient and cleaner deprotection with standard trifluoroacetic acid (TFA) cocktails.[6][7][8] This enhanced lability is attributed to the electron-donating nature of the pentamethyl-dihydrobenzofuran ring system, which stabilizes the carbocation intermediate formed during acid-mediated cleavage.[7]

The Synthetic Pathway: From L-Ornithine to Fmoc-L-norArg(Pbf)-OH

The most common and efficient route to Fmoc-L-norArg(Pbf)-OH begins with the readily available chiral precursor, L-ornithine. The synthesis involves two key transformations: the guanidinylation of the δ-amino group of ornithine to form the norarginine side chain, followed by the protection of the α-amino group with Fmoc.

Guanidinylation of L-Ornithine

The introduction of the guanidinyl group is a critical step. While various guanidinylating reagents exist, the use of Pbf-sulfonyl chloride (Pbf-Cl) is common for directly installing the protected guanidino functionality.

Caption: Guanidinylation of L-Ornithine to form the Pbf-protected norarginine core.

Fmoc Protection of the α-Amine

Following the formation of L-norArg(Pbf)-OH, the α-amino group is protected using an activated Fmoc derivative, typically Fmoc-succinimidyl carbonate (Fmoc-OSu).

Caption: Nα-Fmoc protection of the L-norArg(Pbf)-OH intermediate.

Validated Experimental Protocol

This protocol details a reliable method for the synthesis of Fmoc-L-norArg(Pbf)-OH. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Grade | Purpose |

| L-Ornithine hydrochloride | ≥99% | Starting Material |

| Pbf-Cl | ≥98% | Guanidinylating Agent |

| Fmoc-OSu | ≥98% | Fmoc Protecting Agent |

| Sodium Hydroxide (NaOH) | Reagent Grade | Base for Guanidinylation |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Base for Fmoc Protection |

| Dioxane | Anhydrous | Solvent |

| Acetone | ACS Grade | Solvent |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| Hexanes | ACS Grade | Anti-solvent/Eluent |

| Hydrochloric Acid (HCl) | 1M Solution | pH Adjustment |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase for Chromatography |

Step-by-Step Synthesis

Part A: Synthesis of L-norArg(Pbf)-OH

-

Dissolution: Dissolve L-Ornithine hydrochloride (1.0 eq) in an aqueous solution of NaOH (2.2 eq). The base neutralizes the hydrochloride salt and the α-amino group, preparing the δ-amino group for nucleophilic attack.

-

Guanidinylation: Cool the solution to 0-5 °C in an ice bath. Add a solution of Pbf-Cl (1.05 eq) in acetone or dioxane dropwise over 30-60 minutes, maintaining the temperature below 10 °C. The use of a water-miscible organic solvent is necessary to solubilize the Pbf-Cl.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl. This protonates the product, making it extractable into an organic solvent. Extract the aqueous phase three times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude L-norArg(Pbf)-OH, which can be used in the next step without further purification.

Part B: Synthesis of Fmoc-L-norArg(Pbf)-OH

-

Dissolution: Dissolve the crude L-norArg(Pbf)-OH from Part A in a mixture of 10% aqueous sodium bicarbonate and dioxane (or acetone). The basic aqueous solution deprotonates the α-amino group, activating it for reaction with Fmoc-OSu.

-

Fmoc Protection: Cool the solution to 0-5 °C. Add Fmoc-OSu (1.1 eq) portion-wise. The slight excess of Fmoc-OSu ensures complete reaction.

-

Reaction: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.[9]

-

Work-up and Precipitation: Upon completion, dilute the reaction mixture with water and wash with hexanes or ether to remove any unreacted Fmoc-OSu and other non-polar impurities. Acidify the aqueous layer to pH 2-3 with 1M HCl at 0-10 °C.[9] The acidic conditions protonate the carboxylate, causing the desired product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization

| Analysis Technique | Expected Outcome |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥ 98% |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ corresponding to C₃₁H₃₆N₄O₇S (m/z 625.24) |

| ¹H NMR | Spectrum consistent with the structure, showing characteristic peaks for Fmoc, Pbf, and amino acid backbone protons. |

Concluding Remarks

The synthesis of Fmoc-L-norArg(Pbf)-OH is a well-defined process that leverages fundamental principles of organic chemistry to create a highly valuable building block for peptide science. The strategic choice of protecting groups and the sequential nature of the synthesis ensure high yields and purity. This guide provides a robust framework for the successful preparation of this compound, empowering researchers to explore the vast potential of incorporating non-proteinogenic amino acids into novel peptide therapeutics.

References

- Vertex AI Search. (n.d.). Pbf-Cl vs.

- Benchchem. (n.d.). A Comparative Guide to Arginine Side-Chain Protection: Moving Beyond Pbf.

- Advanced ChemTech. (n.d.). Fmoc-Arg(Pbf)

- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH [154445-77-9].

- Bode, J. W., et al. (2006). Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - C2]-L-proline. Biochemistry.

- Guidechem. (n.d.). How to Synthesize Fmoc-Arg(Pbf)-OH? - FAQ.

- ChemicalBook. (2022).

- ResearchGate. (2016). A challenge: synthesis of Fmoc-N-Me-Arg(pbf)-OH with liquid phase synthesis.

- Google Patents. (2017). CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH.

- Royal Society of Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.

- LookChem. (n.d.). Cas 14191-90-3,L-Norarginine.

- ResearchGate. (2016). How to synthesis Fmoc-N-Me-Arg(Pbf)-OH.

- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH for Peptide Synthesis.

- Google Patents. (2000).

- ChemPep. (n.d.). 154445-77-9 | Fmoc-Arg(Pbf)-OH.

- MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- PubMed. (1974). Synthesis and biological activities of two ACTH-analogues containing L-norarginine in position 8.

Sources

- 1. Cas 14191-90-3,L-Norarginine | lookchem [lookchem.com]

- 2. Synthesis and biological activities of two ACTH-analogues containing L-norarginine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safe Handling and Application of Fmoc-norArg(Pbf)-OH

Introduction: The Strategic Role of Fmoc-norArg(Pbf)-OH in Peptide Synthesis

This compound is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the non-proteinogenic amino acid norarginine into complex peptide sequences. Its utility is fundamental to the development of novel peptide-based therapeutics and research tools. This guide provides a comprehensive overview of its chemical properties, detailed safety and handling protocols, and practical application insights to ensure its safe and effective use in the laboratory.

The molecule's design is a strategic interplay of three components:

-

Norarginine Backbone: A structural analog of arginine, which can impart unique conformational and biological properties to a peptide.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the α-amino function, essential for the stepwise, N-to-C terminal assembly in Fmoc-based SPPS.[1]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: A bulky, acid-labile protecting group for the highly reactive guanidino side chain, preventing undesirable side reactions during synthesis.[2][3]

Understanding the causality behind the handling procedures is as critical as the procedures themselves. This document, therefore, explains why specific precautions are necessary, grounding every recommendation in the chemical nature of the compound and established laboratory safety standards.

Chemical Identity and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling and storage. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[(imino{[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino}methyl)amino]butanoic acid | |

| CAS Number | 1313054-32-8 | [4][5] |

| Molecular Formula | C₃₃H₃₈N₄O₇S | [4][6] |

| Molecular Weight | 634.74 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] | [2] |

| Storage Temperature | Recommended long-term storage at 2-8°C or -20°C.[6][7] | [6][7] |

Hazard Identification and Personal Protective Equipment (PPE)

While not always classified as a hazardous substance under all regulations, this compound must be handled with care to minimize exposure and potential irritation.[8] Some suppliers indicate hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Therefore, a proactive approach to safety through appropriate PPE is mandatory.

| PPE Category | Specification | Rationale | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields. | Protects eyes from accidental splashes of solvents containing the compound or from airborne powder particles. | [8] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[8][10] | Prevents direct skin contact, which can cause irritation.[11] | [8][10] |

| Body Protection | A laboratory coat must be worn to protect skin and clothing.[8] | Minimizes the risk of contamination and protects against spills. | [8] |

| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, a dust respirator or a full-face respirator should be used.[8] | Prevents inhalation of the fine powder, which may cause respiratory tract irritation.[11][12] |

Storage and Handling: Maintaining Chemical Integrity

Proper storage and handling are critical for preserving the reagent's purity and preventing degradation, which could compromise synthesis outcomes.

Handling Procedures

-

Ventilation: Always handle the solid compound and its solutions in a chemical fume hood or other well-ventilated enclosure to minimize inhalation exposure.[13]

-

Preventing Dust: Avoid actions that generate dust when weighing or transferring the solid material.[8]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12] Avoid eating, drinking, or smoking in the laboratory area.

-

Inert Atmosphere: For sensitive applications and long-term storage, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[14]

Storage Protocols

-

Temperature: For long-term stability, store the compound in a tightly sealed container at refrigerated (2-8°C) or frozen (-20°C) temperatures.[6][7]

-

Moisture Protection: Fmoc-protected amino acids are susceptible to moisture.[15] Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.[15][16]

-

Light Sensitivity: Protect the material from direct light by storing it in an opaque container or in the dark.[14][15]

The Chemistry of Protection: Role in SPPS

The successful synthesis of a target peptide relies on the orthogonal stability of the Fmoc and Pbf protecting groups. The Fmoc group is stable in acidic conditions but is readily removed by a mild base, while the Pbf group is stable in basic conditions but is cleaved by strong acid.[2]

Fmoc Group Deprotection

The N-terminal Fmoc group is removed to allow for the coupling of the next amino acid in the sequence. This is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in DMF.[17][18] The mechanism is a two-step β-elimination reaction.[17]

Pbf Group Side-Chain Protection

The guanidino side chain of arginine and its analogs is highly basic and nucleophilic.[3] The Pbf group effectively masks this reactivity, preventing side reactions such as interference with coupling chemistry or cyclization.[2][3] A significant challenge during the activation of Fmoc-Arg(Pbf)-OH is the potential formation of an inactive δ-lactam, which can terminate chain growth.[19][20] This side reaction can be mitigated by using optimized coupling conditions, such as in situ activation. The Pbf group is robust enough to withstand repeated Fmoc deprotection cycles but is efficiently removed during the final global deprotection step with strong acids like Trifluoroacetic acid (TFA).[2][3]

Experimental Protocol: Safe Workflow for SPPS

This section outlines a standard, self-validating protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Materials and Reagents

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Diisopropylethylamine (DIPEA)

-

Resin-bound peptide with a free N-terminal amine

-

Appropriate reaction vessel and shaker

Step-by-Step Coupling Procedure

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[21]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve 3 equivalents (relative to resin loading) of this compound and 3 equivalents of an activating agent (e.g., HBTU) in DMF.

-

Add 6 equivalents of DIPEA to begin the activation. Allow the mixture to pre-activate for 1-2 minutes. Caution: Avoid long pre-activation times to minimize δ-lactam formation.[19]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The cycle of deprotection (Step 2) and coupling (Steps 3-5) is repeated for each subsequent amino acid in the desired sequence.

Emergency and Spill Response

In the event of accidental release or exposure, prompt and correct action is crucial. Always consult the material's Safety Data Sheet (SDS) for the most detailed information.[12][22]

Spill Cleanup

-

Small Dry Spill: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

-

Large Spill: Evacuate the area. Use a shovel for containment and transfer into a convenient waste disposal container.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.[23]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[11][12]

-

Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[11][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[11]

Waste Disposal

All waste streams containing this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[8][24]

-

Solid Waste: Unused reagent and contaminated consumables (gloves, weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for solid hazardous waste.[23][24]

-

Liquid Waste: Solvents from reactions and washes (e.g., DMF, piperidine solutions) should be collected in a designated, properly labeled container for non-halogenated solvent waste.[24]

-

Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical names of the contents, and associated hazard warnings.[24]

-

Disposal: Arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[8] Never dispose of this chemical in standard trash or down the drain.[24][25]

Conclusion

This compound is an indispensable tool for advanced peptide synthesis. Its effective and safe use is predicated on a strong understanding of its chemical properties and potential hazards. By adhering to the guidelines outlined in this document—including consistent use of PPE, proper storage and handling techniques, optimized reaction protocols, and responsible waste disposal—researchers can mitigate risks, ensure the integrity of their experiments, and contribute to a safe and compliant laboratory environment.

References

- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.

- Proper Disposal of Fmoc-Arg(Pbf)

- Fmoc-Arg(Pbf)-OH. (n.d.). ChemPep.

- This compound. (n.d.). PubChem.

- Safety D

- This compound. (n.d.). MySkinRecipes.

- Fmoc-Arg(Pbf)-OH | Peptide synthesis. (n.d.). TargetMol.

- This compound | 1313054-32-8. (n.d.). Sigma-Aldrich.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis. (n.d.). Benchchem.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.

- Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.

- An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. (n.d.). Benchchem.

- Methods for Removing the Fmoc Group. (n.d.).

- An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. (n.d.). Benchchem.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (n.d.). MDPI.

- Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (n.d.). Green Chemistry (RSC Publishing).

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Understanding the Chemistry of Fmoc-HomoArg(Pbf)-OH for Pharmaceutical Development. (2026). Benchchem.

- OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis. (n.d.). Baishixing | ETW.

- Preventing side reactions during Pbf group removal. (n.d.). Benchchem.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- This compound | 1313054-32-8. (n.d.). Sigma-Aldrich.

- Fmoc-HoArg(Pbf)

- Safety D

- Fmoc-L-Arg(Pbf)

- Best Practices for Storing Peptides: Maximizing Stability and Potency. (n.d.). Benchchem.

- This compound. (n.d.). Key Organics.

- Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.

- Peptide Stability: Guidelines and SOPs for Handling and Storage. (2025). BioLongevity Labs.

- Proper Disposal of Fmoc-Bip(4,4')

- FMOC-ARG (PBF)-OH CAS 154445-77-9. (n.d.). Home Sunshine Pharma.

- Proper Disposal of Fmoc-His(Fmoc)

- Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH. (n.d.). Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C33H38N4O7S | CID 86810469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound [myskinrecipes.com]

- 7. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 1313054-32-8 [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. biolongevitylabs.com [biolongevitylabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 16. peptide.com [peptide.com]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. peptide.com [peptide.com]

- 22. anaspec.com [anaspec.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Norarginine Enigma: A Technical Guide to a Subtle Yet Potent Peptide Modification

Introduction: Beyond the Canonical Twenty—The Quest for Precision in Peptide Design

In the landscape of peptide-based therapeutics and research, the twenty proteinogenic amino acids have long served as the fundamental alphabet of our molecular language. Yet, the nuanced demands of modern drug development—enhanced stability, refined receptor affinity, and tailored bioavailability—necessitate an expansion of this vocabulary. The incorporation of non-proteinogenic amino acids offers a powerful strategy to fine-tune peptide function. Among these, L-norarginine (Nar), a close structural analog of L-arginine (Arg), presents a compelling case for its utility in peptide science. This guide provides an in-depth technical exploration of the key differences between norarginine and arginine when incorporated into peptides, offering researchers, scientists, and drug development professionals a comprehensive understanding of this subtle yet impactful substitution. We will delve into the structural, physicochemical, and functional ramifications of this single-methylene-group difference, supported by field-proven insights and detailed experimental considerations.

I. The Core Distinction: A Tale of One Carbon

The fundamental difference between arginine and norarginine lies in the length of their aliphatic side chains. Arginine possesses a three-carbon chain separating the alpha-carbon from the terminal guanidinium group, whereas norarginine has a two-carbon chain. This seemingly minor structural alteration has profound implications for the molecule's overall size, flexibility, and spatial presentation of the critical guanidinium moiety.

Figure 1: Chemical structures of L-Arginine and L-Norarginine.

II. Physicochemical Properties: A Comparative Analysis

The variation in side-chain length directly influences key physicochemical parameters that govern a peptide's behavior. A comprehensive understanding of these differences is crucial for rational peptide design.

| Property | L-Arginine (Arg) | L-Norarginine (Nar) | Impact of Norarginine Substitution |

| Molecular Weight | 174.20 g/mol | 160.17 g/mol [1] | Reduction in mass |

| Side Chain Length | 3-carbon aliphatic chain | 2-carbon aliphatic chain | Shorter, more compact side chain |

| Guanidinium Group pKa | ~12.5 - 13.8[2][3][4][5] | Predicted to be similar to Arginine | Maintained positive charge at physiological pH |

| α-Amino Group pKa | ~9.04[3] | ~2.20 (predicted)[6][7] | Altered charge state at specific pH values |

| Flexibility | Higher rotational freedom | Reduced conformational flexibility | More constrained side chain orientation |

| Steric Hindrance | Greater steric bulk | Reduced steric bulk | Potentially improved access to binding pockets |

Expertise & Experience Insights: The pKa of the guanidinium group is the cornerstone of arginine's function, ensuring a positive charge over a wide pH range.[2][4][5] While the pKa of norarginine's guanidinium group is not extensively reported, it is reasonable to predict it will be very similar to that of arginine, as the alkyl chain length has a minor effect on the resonance stabilization of the guanidinium cation. However, the shorter side chain in norarginine will undoubtedly alter its steric profile and the precise positioning of this positive charge within a peptide structure, which can have significant consequences for molecular interactions.

III. Synthesis and Incorporation into Peptides: A Practical Workflow

Both arginine and norarginine can be readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary consideration for both is the effective protection of the highly basic guanidinium group to prevent side reactions during peptide chain elongation.

Recommended Protecting Group Strategy

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most widely used and recommended protecting group for the guanidinium side chain of both arginine and norarginine in Fmoc-SPPS.[8][9][10][11] It offers a good balance of stability during chain assembly and lability for removal under standard trifluoroacetic acid (TFA) cleavage conditions.

Figure 2: Generalized Fmoc-SPPS workflow for incorporating Arginine or Norarginine.

Step-by-Step Experimental Protocol: Incorporation of Fmoc-Arg(Pbf)-OH or Fmoc-Nar(Pbf)-OH

This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale.

-

Resin Swelling: Swell 0.1 mmol of the appropriate resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH or Fmoc-Nar(Pbf)-OH and 3.9 equivalents of an activating agent (e.g., HBTU) in DMF.

-

Add 8 equivalents of a base (e.g., N,N-diisopropylethylamine - DIEA) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Trustworthiness: This self-validating protocol incorporates a monitoring step (Kaiser test) to ensure complete coupling at each cycle, which is critical for the synthesis of high-purity peptides. The use of a well-established protecting group (Pbf) and standard cleavage conditions minimizes the risk of side reactions.

IV. Functional Consequences of Arginine vs. Norarginine Substitution

The substitution of arginine with norarginine can lead to significant alterations in a peptide's biological activity. These changes are primarily driven by the modified spatial positioning and constrained conformation of the guanidinium group.

Receptor Binding and Molecular Recognition

The guanidinium group of arginine is frequently involved in crucial electrostatic and hydrogen-bonding interactions with biological targets.[12] Shortening the side chain, as in norarginine, can alter the distance and geometry of these interactions, leading to a change in binding affinity.

A notable example is in the development of antagonists for the relaxin-3 receptor (RXFP3). In a study on a linear relaxin-3 antagonist, the substitution of a critical arginine residue with norarginine resulted in a greater than 20-fold reduction in binding affinity. This demonstrates that both the presence and the precise positioning of the guanidinium group are critical for optimal receptor engagement in this system.

Enzyme Inhibition

In the design of enzyme inhibitors, particularly for proteases that recognize arginine at the P1 position (e.g., trypsin), the side-chain length is a key determinant of specificity and potency.[13][14] Substituting arginine with norarginine can disrupt the optimal fit within the enzyme's active site. This can either decrease the inhibitory activity or, in some cases, alter the inhibitor's selectivity profile. For instance, while an Arg at the P1 site is often crucial for trypsin inhibition, its replacement can abolish this activity, potentially leading to a more selective inhibitor for other proteases.[13]

Cell Permeability

Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), with the guanidinium group playing a pivotal role in their interaction with cell membranes.[15][16][17] The efficiency of membrane translocation is influenced by the density and spatial arrangement of these cationic charges. While direct comparative studies on the cell-penetrating capabilities of norarginine-rich peptides are limited, it can be hypothesized that the shorter side chain of norarginine would lead to a different presentation of the guanidinium groups at the peptide-membrane interface. This could potentially alter the mechanism or efficiency of cellular uptake.

Figure 3: Logical flow of the functional implications of substituting Arginine with Norarginine.

V. Analytical Characterization

Distinguishing between arginine and norarginine within a peptide sequence requires precise analytical techniques.

-

Mass Spectrometry (MS): The mass difference of approximately 14 Da (the mass of a CH₂ group) between arginine and norarginine allows for their unambiguous identification by high-resolution mass spectrometry. Tandem MS (MS/MS) can be used to pinpoint the location of the substitution within the peptide sequence through fragmentation analysis.[18][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can provide detailed structural information on peptides containing either amino acid.[21][22][23][24] Differences in the chemical shifts and coupling constants of the side-chain protons can be used to confirm the identity and investigate the conformational impact of the substitution.

VI. Conclusion: A Tool for Fine-Tuning Peptide Bioactivity

Norarginine is more than just a shorter version of arginine; it is a strategic tool for medicinal chemists and peptide scientists. The reduction of a single methylene group in its side chain offers a subtle yet powerful means to modulate the conformational properties, steric profile, and ultimately, the biological activity of a peptide. While arginine remains a cornerstone of peptide design, particularly for imparting positive charge and facilitating molecular recognition, norarginine provides an avenue for refining these interactions with greater precision. The decision to substitute arginine with norarginine should be a deliberate one, informed by the specific structural and functional requirements of the target peptide. As our understanding of the nuanced roles of non-proteinogenic amino acids grows, so too will our ability to craft peptides with unparalleled efficacy and specificity. This guide serves as a foundational resource for researchers poised to explore the potential of norarginine in their own investigations, encouraging a more sophisticated and tailored approach to the art and science of peptide design.

References

- Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761. [Link]

- LookChem. (n.d.). L-Norarginine.

- PubChem. (n.d.). L-Norarginine.

- Góngora-Benítez, M., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(10), 3162-3169. [Link]

- Wyslouch-Cieszynska, A., & Wozniak, K. (2009). Geometry of guanidinium groups in arginines. Crystal Growth & Design, 9(8), 3465-3475. [Link]

- CSIR NET LIFE SCIENCE COACHING. (n.d.). pKa Value of the Guanidinium Group of Arginine.

- Xu, W., et al. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. The Journal of Physical Chemistry Letters, 8(12), 2639-2643. [Link]

- Liu, B. R., et al. (2013). Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence. PLoS ONE, 8(6), e67100. [Link]

- Lio, A., et al. (2003). Probing of arginine residues in peptides and proteins using selective tagging and electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 38(8), 891-899. [Link]

- Liu, B. R., et al. (2013). Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence. PLoS ONE, 8(6), e67100. [Link]

- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2856. [Link]

- Wu, C.-W., & Gellman, S. H. (2023). Diagonal Interactions between Glutamate and Arginine Analogs with Varying Side-Chain Lengths in a β-Hairpin. International Journal of Molecular Sciences, 24(6), 5966. [Link]

- Liu, B. R., et al. (2013). Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence. PLoS ONE, 8(6), e67100. [Link]

- Xu, W., et al. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. The Journal of Physical Chemistry Letters, 8(12), 2639-2643. [Link]

- AAPPTEC. (n.d.). Fmoc-Arg(Pbf)-OH.

- Zahariev, S., et al. (2005). Efficient synthesis and comparative studies of the arginine and Nω,Nω-dimethylarginine forms of the human nucleolin glycine/arginine rich domain. Journal of Peptide Science, 11(1), 17-28. [Link]

- Wu, C.-W., & Gellman, S. H. (2019). Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation. ChemBioChem, 20(16), 2118-2124. [Link]

- Infante, M. R., et al. (2008). Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Journal of Surfactants and Detergents, 11(3), 235-242. [Link]

- Sforza, S., et al. (2010). Synthesis of a Novel Fmoc-protected Nucleoaminoacid for the Solid Phase Assembly of 4-piperidyl glycine/L-arginine-containing Nucleopeptides and Preliminary RNA: Interaction Studies. Amino Acids, 39(3), 795-800. [Link]

- Wu, C.-W., & Gellman, S. H. (2019). Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation. ChemBioChem, 20(16), 2118-2124. [Link]

- Schweitzer-Stenner, R., et al. (2020). Short peptides as predictors for the structure of polyarginine sequences in disordered proteins. Biophysical Journal, 118(1), 149-161. [Link]

- Zahariev, S., et al. (2004). Efficient synthesis and comparative studies of the arginine and N[omega],N[omega]-dimethylarginine forms of the human nucleolin. Journal of Peptide Science, 11(1), 17-28. [Link]

- Ghosh, A., et al. (2011). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. The Journal of Chemical Physics, 134(16), 165101. [Link]

- Fonar, G., et al. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Biosciences, 8, 731915. [Link]

- Xi'an Lyphar Biotech Co., Ltd. (2023). Chemical Structure and Physical Properties of L-Arginine.